molecular formula C12H8ClN3 B8265316 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B8265316
M. Wt: 229.66 g/mol
InChI Key: PWMAELDIAWYAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Regio-Orientation

The chemical structure of pyrazolo[1,5-a]pyrimidines, including 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine, has been a subject of study due to its relevance in synthetic chemistry. A notable research focus has been on the regio-orientation and regioselectivity in the reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents leading to the formation of these compounds. Such studies aim to address the literature controversies associated with the regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. This research is significant as it clarifies the chemical behavior and structural properties of these compounds, which is crucial for their potential applications in medicinal and pharmaceutical industries (Mohamed & Mahmoud, 2019).

Synthetic Pathways and Catalysis

The synthesis of pyranopyrimidine structures, closely related to pyrazolo[1,5-a]pyrimidines, has been studied extensively. These compounds have broad synthetic applications and are recognized for their bioavailability. The research has particularly focused on the synthesis of substituted pyranopyrimidine scaffolds using diversified hybrid catalysts. The synthetic pathways employed and the application of various catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts have been reviewed. Such studies are crucial for understanding the broader catalytic applications of these compounds and their potential use in developing lead molecules for medicinal applications (Parmar et al., 2023).

Medicinal and Biological Properties

Pyrazolo[1,5-a]pyrimidine scaffold has been recognized as a privileged heterocycle in drug discovery. Its use as a building block for developing drug-like candidates has shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of these compounds are of significant interest, indicating potential for further exploration and exploitation in drug development. This body of research outlines the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and reveals their significant biological properties along with SAR studies (Cherukupalli et al., 2017).

properties

IUPAC Name

5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMAELDIAWYAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.